Ethyl thiazolo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Ethyl thiazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl thiazolo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate thiazole and pyridine precursors. One common method includes the reaction of 2-aminothiazole with ethyl 2-chloronicotinate under basic conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl thiazolo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, halogenated solvents.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[4,5-b]pyridine derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activities, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl thiazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA gyrase and adenosine receptors.
Pathways Involved: It can inhibit the activity of enzymes like poly (ADP-ribose) polymerase-1, leading to the disruption of cellular processes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl thiazolo[4,5-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Thiazolo[3,2-a]pyridines: These compounds also contain a fused thiazole-pyridine ring system but differ in the position of the nitrogen atoms.
Thiazolo[5,4-b]pyridines: Similar in structure but with different pharmacological profiles and synthetic routes.
List of Similar Compounds
- Thiazolo[3,2-a]pyridines
- Thiazolo[5,4-b]pyridines
- Pyrano[2,3-d]thiazoles
This compound stands out due to its unique combination of thiazole and pyridine rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl [1,3]thiazolo[4,5-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)8-11-7-6(14-8)4-3-5-10-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYGYJZKXUYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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